![molecular formula C14H13FN2S B5629008 N-benzyl-N'-(4-fluorophenyl)thiourea](/img/structure/B5629008.png)
N-benzyl-N'-(4-fluorophenyl)thiourea
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Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-N'-(4-fluorophenyl)thiourea and related derivatives involves multiple steps, including the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results. These compounds are characterized using techniques such as GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. X-ray diffraction has been employed to determine the crystal structure, revealing important conformational details about the molecule (Saeed, Erben, Abbas, & Flörke, 2010).
Molecular Structure Analysis
The molecular structure of N-benzyl-N'-(4-fluorophenyl)thiourea features a benzamide moiety attached to a thiourea nucleus. The compound crystallizes in the triclinic space group with molecules showing an almost planar configuration. Density functional theory (DFT) methods have been applied to explore the conformational space, providing insights into the vibrational properties through FTIR and FT-Raman spectroscopy (Saeed, Erben, Abbas, & Flörke, 2010).
Chemical Reactions and Properties
Research into the chemical reactions of N-benzyl-N'-(4-fluorophenyl)thiourea derivatives focuses on their potential as anticancer drugs, exploring their ability to inhibit enzymes like Sirtuin1 (SIRT1), which leads to overexpression of the p53 gene, a crucial player in cell cycle regulation. This approach utilizes molecular docking and ADMET predictions to forecast the efficacy and toxicity of these compounds (Hardjono, Widiandani, Purwanto, & Nasyanka, 2019).
Physical Properties Analysis
The physical properties of N-benzyl-N'-(4-fluorophenyl)thiourea derivatives, including their crystal packing and hydrogen bonding patterns, have been detailed through X-ray diffraction studies. These studies highlight how molecules are connected by intermolecular N-H⋯S C hydrogen bonds to form centrosymmetric dimers, revealing the importance of intramolecular and intermolecular interactions in determining the stability and physical properties of these compounds (Saeed, Erben, Shaheen, & Flörke, 2011).
Chemical Properties Analysis
Detailed investigations into the chemical properties of N-benzyl-N'-(4-fluorophenyl)thiourea have been conducted using spectroscopic and quantum chemical calculations. These studies provide insights into the vibrational properties, molecular dynamics, and electronic structure, facilitating a deeper understanding of the molecule's reactivity and potential applications in various fields (Mary, Aswathy, Panicker, Bielenica, Brzózka, Savczenko, Armaković, Armaković, & Van Alsenoy, 2016).
properties
IUPAC Name |
1-benzyl-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDRRALDGLJWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644348 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-(4-fluorophenyl)thiourea |
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